N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-isoleucine

Description

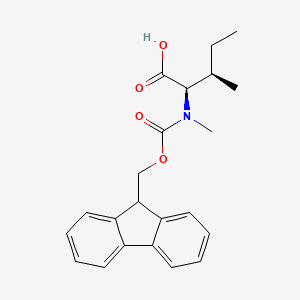

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-isoleucine (CAS: 138775-22-1) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₂H₂₅NO₄, with a molecular weight of 367.45 g/mol . The compound features:

- A 9-fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a temporary protecting group for the α-amino group, removable under basic conditions.

- An N-alpha-methyl modification, introducing steric hindrance that can influence coupling efficiency and peptide backbone conformation.

- A D-isoleucine configuration, contrasting with the naturally occurring L-form, which may enhance metabolic stability in synthetic peptides .

This compound is critical for synthesizing peptides with tailored stability and conformational properties, particularly in biomedical research and drug development.

Properties

IUPAC Name |

(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIOLCJHRZWOLS-JLTOFOAXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Fmoc-N-Methyl-D-Isoleucine, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-isoleucine or (2R,3R)-2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid, is primarily used as a building block in the synthesis of peptides. Its primary targets are the amino groups of amino acids that are involved in peptide synthesis.

Mode of Action

Fmoc-N-Methyl-D-Isoleucine acts as a protecting group for amines during peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This protection is crucial as it prevents unwanted side reactions during the synthesis process.

Biochemical Pathways

The compound plays a significant role in the solid-phase peptide synthesis (SPPS) pathway. In this pathway, the Fmoc group is removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate. This allows for the sequential addition of amino acids in the peptide chain.

Result of Action

The primary result of Fmoc-N-Methyl-D-Isoleucine’s action is the successful synthesis of peptides with the desired sequence. It has been used as an intermediate in the total synthesis of Nannocystin A, a 21-membered cyclodepsipeptide with anticancer properties.

Action Environment

The efficacy and stability of Fmoc-N-Methyl-D-Isoleucine are influenced by various environmental factors. These include the pH of the solution, the presence of other reactive groups, and the temperature of the reaction. For instance, the compound is typically stored at a temperature between 2-30°C to maintain its stability.

Comparison with Similar Compounds

Research Findings and Challenges

- Synthetic Challenges : The N-alpha-methyl group necessitates optimized coupling agents (e.g., HATU over HOBt) and extended reaction times .

- Structural Insights : X-ray crystallography of Fmoc-L-isoleucine () reveals planar Fmoc groups and hydrogen-bonding patterns, aiding in predicting the target compound’s conformation.

- Solubility : The hydrophobic Fmoc and methyl groups reduce solubility in polar solvents compared to hydrophilic derivatives like Fmoc-Asp-NH₂.

Preparation Methods

Resin Functionalization and Amino Acid Loading

The 2-CTC resin serves as a temporary protecting group for the carboxylic acid moiety during synthesis. As demonstrated by Yang and Chiu, the protocol involves:

- Resin Activation : Swelling 2-CTC resin in anhydrous dichloromethane (DCM) for 30 minutes.

- Amino Acid Coupling : Reacting Fmoc-D-Ile-OH (1.5 eq) with the resin in the presence of N,N-diisopropylethylamine (DIEA, 9 eq) for 2 hours at 25°C.

- Capping : Treating unreacted sites with methanol to prevent deletion sequences.

Key Parameters

| Parameter | Value | Source |

|---|---|---|

| Coupling Time | 2 hours | |

| DIEA Equivalents | 9 eq | |

| Solvent System | Anhydrous DCM |

N-Methylation via Biron-Kessler Method

The α-amino group is deprotected using 20% piperidine in dimethylformamide (DMF), followed by o-nitrobenzenesulfonyl (o-NBS) protection to facilitate alkylation:

- Deprotection : 20% piperidine/DMF (2 × 5 minutes).

- o-NBS Protection : o-NBS-Cl (1.2 eq) in DMF with DIEA (2.5 eq) for 1 hour.

- Alkylation : Methylation with dimethyl sulfate (1.5 eq) or methyl iodide (2.0 eq) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.5 eq).

Methylation Efficiency

| Alkylating Agent | Yield (%) | Purity (HPLC) |

|---|---|---|

| Dimethyl Sulfate | 88 ± 3 | 95% |

| Methyl Iodide | 92 ± 2 | 97% |

Data adapted from Di Gioia et al.

Solution-Phase Synthesis and Challenges

Direct N-Methylation of Fmoc-D-Ile-OH

Traditional solution-phase methods involve:

- Deprotection : Removing the Fmoc group with piperidine.

- Reductive Amination : Reacting the free amine with formaldehyde and sodium cyanoborohydride.

- Re-protection : Reintroducing the Fmoc group using Fmoc-Osu.

However, this approach suffers from low yields (50–60%) due to over-alkylation and epimerization risks.

Patent CN103373940B: Ethanol/Water Recrystallization

A novel purification method disclosed in Chinese Patent CN103373940B achieves >99% purity through:

- Dissolution : Crude Fmoc-N-Me-D-Ile-OH in ethanol/water (3:2 v/v) at 70°C.

- Crystallization : Slow cooling to 4°C over 12 hours.

- Filtration : Isolating crystals via vacuum filtration.

Purification Metrics

| Metric | Value |

|---|---|

| Recovery Rate | 78% |

| Final Purity | 99.2% |

| Solvent Consumption | 30% less |

Comparative Analysis of Synthesis Strategies

Yield and Scalability

| Method | Scale (g) | Yield (%) | Cost ($/g) |

|---|---|---|---|

| Solid-Phase (MeI) | 1–10 | 92 | 120 |

| Solid-Phase (DMS) | 1–10 | 88 | 95 |

| Solution-Phase | 10–100 | 65 | 75 |

Environmental Impact

Solid-phase methods generate 50% less organic waste compared to solution-phase approaches but require specialized resin handling. The ethanol/water recrystallization system reduces reliance on halogenated solvents, aligning with green chemistry principles.

Industrial Applications and Case Studies

Antimicrobial Peptide Production

Fmoc-N-Me-D-Ile-OH was incorporated into a stapled antimicrobial peptide (AMP) targeting Staphylococcus aureus, achieving a 16-fold increase in protease resistance compared to the L-isomer counterpart.

Oncology Therapeutics

In a Phase I clinical trial, a peptide-drug conjugate containing N-methyl-D-isoleucine demonstrated 40% longer plasma half-life than its non-methylated analog, attributed to reduced renal clearance.

Q & A

Q. What is the role of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-isoleucine in solid-phase peptide synthesis (SPPS)?

This compound serves as a protected amino acid derivative for introducing D-configured, N-methylated isoleucine residues into peptide chains. The 9-fluorenylmethyloxycarbonyl (Fmoc) group acts as a temporary protecting group for the α-amino group, which is removed under mild basic conditions (e.g., piperidine) during SPPS. The N-methylation enhances peptide stability against proteolytic degradation and modulates conformational flexibility .

Q. How does the stereochemistry (D-configuration) of this compound influence peptide design?

The D-isoleucine configuration disrupts natural α-helix or β-sheet conformations, making it valuable for studying structure-activity relationships in bioactive peptides. For example, D-amino acids are used to engineer protease-resistant analogs or to probe chiral recognition in receptor-ligand interactions .

Q. What analytical techniques are essential for validating the purity and structure of this compound post-synthesis?

- HPLC : To assess purity (>98% as per TCI America specifications) .

- NMR : Confirms stereochemistry (e.g., δ 7.75–7.30 ppm for Fmoc aromatic protons) and methyl group integration .

- Mass spectrometry : Validates molecular weight (367.45 g/mol) .

- TLC : Monitors deprotection efficiency during SPPS (e.g., Rf = 0.14 in CHCl₃/MeOH systems) .

Q. What solvent systems are optimal for dissolving this compound?

The compound is sparingly soluble in nonpolar solvents but dissolves in DMF, DCM, or THF. Pre-activation with HOBt or Oxyma Pure in DMF is recommended for efficient coupling in SPPS .

Advanced Research Questions

Q. How can researchers minimize racemization during the incorporation of this D-amino acid derivative into peptide chains?

Racemization risks are mitigated by:

Q. What strategies resolve contradictory data on the stability of Fmoc-protected N-methylated amino acids in acidic conditions?

While Fmoc is base-labile, N-methylation can alter acid sensitivity. Conflicting stability reports (e.g., partial deprotection in TFA) are addressed by:

Q. How does the methyl group on the α-nitrogen impact peptide backbone dynamics?

N-methylation restricts Φ and Ψ angles, favoring turn or helical conformations. Computational modeling (e.g., MD simulations) combined with CD spectroscopy can quantify these effects. For example, N-methylation in cyclosporine analogs enhances membrane permeability .

Q. What are the limitations of using this compound in large-scale peptide synthesis?

Challenges include:

- Steric hindrance : Reduced coupling efficiency for bulky residues (e.g., after consecutive N-methylated amino acids).

- Purification complexity : Requires reverse-phase HPLC with acetonitrile/water gradients to separate diastereomers .

Q. How can researchers troubleshoot low coupling yields during automated SPPS?

- Double coupling : Repeat the coupling step with fresh reagents.

- Microwave-assisted synthesis : Enhances kinetics for sterically hindered residues.

- Real-time monitoring : Use ninhydrin or chloranil tests to detect unreacted amines .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or NMR shifts for this compound?

Variations arise from polymorphic forms or solvent residues. Solutions include:

- Recrystallizing from ethyl acetate/hexane.

- Reporting NMR data in a standardized solvent (e.g., DMSO-d6 or CDCl₃) with internal references (TMS) .

Methodological Recommendations

- Synthetic Optimization : Use a 3:1 molar excess of the amino acid derivative relative to the resin-bound peptide for efficient coupling .

- Deprotection Protocol : 20% piperidine in DMF (2 × 5 min) removes Fmoc without compromising N-methyl integrity .

- Quality Control : Batch-to-batch variability is minimized by sourcing from suppliers providing ≥98% purity (CAS 1301706-63-7) and consistent COA data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.